N-(2-chlorobenzyl)cyclopropanamine

Description

Structure

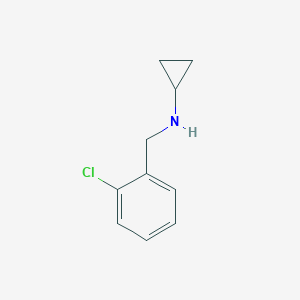

2D Structure

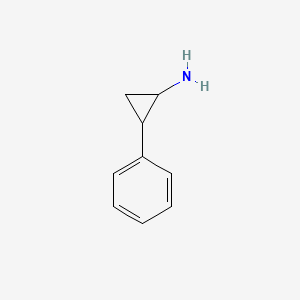

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJYLAWVUWEHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356826 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-33-8 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chlorobenzyl)cyclopropanamine

Abstract

N-(2-chlorobenzyl)cyclopropanamine is a secondary amine featuring a unique combination of a strained cyclopropyl ring and an electronically modified benzyl group. While not extensively documented in peer-reviewed literature as a standalone therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. The cyclopropylamine moiety is a well-established pharmacophore found in numerous approved drugs, known for enhancing metabolic stability and providing conformational rigidity, which can improve target binding affinity.[1][2] The 2-chlorobenzyl group modifies the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target interactions. This guide provides a comprehensive overview of the fundamental properties of this compound, a robust and reproducible synthetic protocol, detailed characterization methods, and an expert analysis of its potential applications based on the established roles of its constituent functional groups in drug design.

Core Chemical and Physical Properties

This compound is a distinct chemical entity whose properties are derived from its constituent parts. The fundamental identifiers and physical characteristics are summarized below.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 16357-33-8 | [3] |

| Molecular Formula | C₁₀H₁₂ClN | [3][] |

| Molecular Weight | 181.66 g/mol | [3] |

| Canonical SMILES | C1CC1NCC2=CC=CC=C2Cl | [5] |

| InChI Key | BUVVLDWPDIYTTK-UHFFFAOYSA-N | [5] |

Physicochemical Properties (Predicted & Experimental)

| Property | Value | Notes |

| Physical Form | Predicted to be a liquid or low-melting solid | Based on similar structures |

| Boiling Point | Not experimentally determined. Predicted >200 °C at 760 mmHg. | High boiling point expected due to molecular weight and polar amine group. |

| XLogP3 | 2.2 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[5] |

| Hydrogen Bond Donors | 1 | The secondary amine proton.[5] |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom.[5] |

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and broad substrate scope.[6][7] This method involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine.

Proposed Synthetic Pathway: Reductive Amination

The most direct and industrially scalable approach is the reaction between cyclopropanecarboxaldehyde and 2-chlorobenzylamine.

Reaction Scheme: (2-chlorophenyl)methanamine + cyclopropanecarboxaldehyde → [Intermediate Iminium Ion] --(Reduction)--> this compound

Causality of Experimental Choices:

-

Reactants: 2-Chlorobenzylamine and cyclopropanecarboxaldehyde are commercially available and provide the two key structural fragments of the target molecule directly.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is mild, tolerant of acidic conditions required for imine formation, and selectively reduces the iminium ion without affecting the aldehyde starting material, thus minimizing side reactions.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are relatively non-polar, aprotic solvents that effectively dissolve the reactants and do not interfere with the reaction.

-

Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl, activating it for nucleophilic attack by the amine and facilitating the dehydration step to form the iminium ion.

Detailed Experimental Protocol

Materials:

-

2-Chlorobenzylamine (1.0 eq)

-

Cyclopropanecarboxaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, ~5 mol%)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane.

-

Add cyclopropanecarboxaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via flash column chromatography on silica gel to obtain this compound as a pure compound.

Visualization of Synthetic Workflow

Caption: Reductive amination workflow for synthesizing this compound.

Spectroscopic Characterization

Confirmation of the final product structure relies on a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets in the ~7.0-7.4 ppm range corresponding to the 4 protons on the chlorophenyl ring. - Benzyl CH₂: A singlet around ~3.8 ppm. - Cyclopropyl CH: A multiplet in the ~2.1-2.4 ppm range. - Amine NH: A broad singlet, chemical shift is variable. - Cyclopropyl CH₂'s: Multiplets in the ~0.3-0.8 ppm range. |

| ¹³C NMR | - Aromatic Carbons: Peaks between ~125-140 ppm. - Benzyl CH₂: Peak around ~55 ppm. - Cyclopropyl Carbons: Peaks in the upfield region, typically ~5-35 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 182.07. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak. |

| FT-IR | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹. - C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹. - C=C (Aromatic) Stretch: Peaks around 1600 and 1475 cm⁻¹. - C-Cl Stretch: A strong peak in the 750-780 cm⁻¹ range for ortho-substitution. |

Potential Applications and Biological Rationale

While specific biological activity for this compound is not reported, its structure is a composite of two pharmacologically significant motifs, making it a compound of interest for drug discovery.

The Cyclopropylamine Moiety in Drug Design

The cyclopropylamine group is a "privileged scaffold" in medicinal chemistry.[2] Its inclusion in a molecule can have several beneficial effects:

-

Enzyme Inhibition: The strained three-membered ring makes the amine nitrogen's lone pair more available, influencing its pKa. This feature is critical for its role as an inhibitor of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][8] Tranylcypromine is a classic example of a cyclopropylamine-containing MAO inhibitor used to treat depression.[1]

-

Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.[1]

-

Conformational Rigidity: The ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]

The 2-Chlorobenzyl Moiety

The N-benzyl group directs the molecule towards various receptor types, while the ortho-chloro substituent fine-tunes its properties:

-

Lipophilicity and Permeability: The chlorine atom increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

-

Steric and Electronic Effects: The ortho position of the chlorine atom can induce a specific conformation of the benzyl group relative to the rest of the molecule. This steric influence can be crucial for fitting into a specific binding pocket. It also acts as an electron-withdrawing group, which can influence interactions with biological targets.

Hypothesized Biological Targets

Based on its structure, this compound could be investigated as a modulator of several target classes.

Caption: Logical relationship between molecular structure and potential biological targets.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it possesses hazards similar to its starting materials and chemical class.

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid inhalation of vapors or mists and prevent contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10]

-

Toxicological Profile: No specific toxicological data is available for the title compound. However, the starting material, 2-chlorobenzylamine, is classified as corrosive and can cause severe skin burns and eye damage.[11][12] It is prudent to assume this compound may have similar irritant or corrosive properties.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, chemical scaffold. Its synthesis is straightforward via reductive amination, allowing for accessible production for research purposes. The true potential of this molecule lies in its combination of a metabolically robust, conformationally constrained cyclopropylamine core with an electronically and sterically defined 2-chlorobenzyl group.

Future research should focus on synthesizing and screening this compound and its analogs against enzyme families known to interact with cyclopropylamines, such as MAOs and LSD1s. Furthermore, its profile suggests potential utility in probing GPCRs or ion channels where N-benzyl derivatives have shown activity. This technical guide serves as a foundational document to enable such exploratory research, providing the necessary protocols and theoretical grounding for drug development professionals to build upon.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. scbt.com [scbt.com]

- 5. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.se [fishersci.se]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 邻氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

"N-(2-chlorobenzyl)cyclopropanamine" CAS 16357-33-8

An In-Depth Technical Guide to N-(2-chlorobenzyl)cyclopropanamine (CAS 16357-33-8)

This document provides a comprehensive technical overview of this compound, a compound of interest for researchers in medicinal chemistry and drug development. Given the limited publicly available data specific to this molecule, this guide synthesizes foundational principles of organic chemistry and data from analogous structures to present a robust framework for its synthesis, characterization, and safe handling.

Introduction and Chemical Properties

This compound is a secondary amine featuring a unique combination of a strained cyclopropyl ring and a substituted benzyl group. The cyclopropylamine moiety is a valuable pharmacophore found in various therapeutic agents, including monoamine oxidase inhibitors (MAOIs) used to treat depression.[1][2] The structural features of this molecule—specifically the lipophilic 2-chlorobenzyl group and the rigid cyclopropane scaffold—make it a compelling candidate for further investigation in drug discovery programs.

The inherent ring strain and the nucleophilic nature of the amine group in cyclopropylamines confer significant reactivity, making them versatile intermediates in chemical synthesis.[1][3] This guide will focus on a practical synthetic route and the analytical methodologies required to confirm the structure and purity of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16357-33-8 | [4] |

| Molecular Formula | C₁₀H₁₂ClN | [4] |

| Molecular Weight | 181.66 g/mol | [4] |

| Canonical SMILES | C1CC1NC(C2=CC=CC=C2Cl) | |

| Chemical Class | Secondary Amine, Cyclopropylamine Derivative |

Proposed Synthesis: Reductive Amination

Direct reductive amination is one of the most practical and widely used methods for preparing secondary and tertiary amines.[5] This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a logical and efficient approach is the reductive amination of cyclopropanecarboxaldehyde with 2-chlorobenzylamine.

The causality behind this choice lies in its efficiency and the commercial availability of the starting materials. This method avoids harsh conditions and multi-step procedures like the Curtius rearrangement, which involves potentially hazardous azide intermediates.[6][7]

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via reductive amination.

Materials:

-

Cyclopropanecarboxaldehyde

-

2-Chlorobenzylamine[4]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

-

Amine Addition: Add 2-chlorobenzylamine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate without affecting other functional groups. Its use avoids the need for pH adjustments often required with other borohydrides.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This section outlines the expected spectral data and provides standardized protocols.

Caption: A logical workflow for analytical characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristics | Reference |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Single, weak to medium, sharp band. | [1][2][3] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak bands. | [2] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to strong bands (benzyl CH₂, cyclopropyl C-H). | [6] |

| Aromatic C=C Bending | 1600 & 1475 | Two bands, variable intensity. | |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium to weak band. | [2] |

| C-Cl Stretch | 800 - 600 | Strong band. | |

| N-H Wag (Secondary Amine) | 910 - 665 | Strong, broad band. | [2][3] |

Experimental Protocol: FTIR (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

-

Place a small amount of the purified liquid or solid sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

| Aromatic-H | 7.1 - 7.4 | Multiplet | 4 protons on the chlorobenzyl ring. | [8] |

| Benzyl-CH₂ | ~3.8 | Singlet | Deshielded by adjacent N and aromatic ring. | [1] |

| Cyclopropyl-CH (on C1) | ~2.2 - 2.5 | Multiplet | Deshielded by adjacent N. | [9][10] |

| Amine-NH | 1.0 - 3.0 | Broad Singlet | Position is variable; will exchange with D₂O. | [1] |

| Cyclopropyl-CH₂ | 0.4 - 0.8 | Multiplet | Characteristic upfield signals for cyclopropyl protons. | [9][11] |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes | Reference |

| Aromatic C-Cl | 132 - 135 | [1] | |

| Aromatic C-ipso (to CH₂) | 138 - 141 | [1] | |

| Aromatic CH | 127 - 130 | [1] | |

| Benzyl-CH₂ | 50 - 55 | [1] | |

| Cyclopropyl-CH (on C1) | 35 - 45 | Carbon adjacent to nitrogen. | [1] |

| Cyclopropyl-CH₂ | 5 - 15 | Characteristic upfield signals. | [1] |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse sequence is used. To confirm the N-H peak, add a drop of D₂O, shake the tube, and re-acquire the spectrum; the N-H signal should disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and provides structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Fragmentation Pathway | Reference |

| 181/183 | [M]⁺ | Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl). | |

| 125/127 | [Cl-C₇H₆-CH₂]⁺ | Formation of the stable chlorotropylium cation via cleavage of the benzyl C-N bond. | [12][13] |

| 152/154 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical from the cyclopropyl ring. | [1] |

| 56 | [C₃H₅-NH]⁺ | Cleavage of the benzyl-N bond. |

Experimental Protocol: MS (EI)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a GC-MS or LC-MS system.

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.

-

Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

Safety and Handling

Comprehensive safety precautions are mandatory when handling this compound and its precursors. The following guidelines are based on the known hazards of the starting materials, 2-chlorobenzylamine and cyclopropylamine.[4][14][15][16][17]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile, PVC). Wear a lab coat.[14][16]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18]

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation. Do not get in eyes, on skin, or on clothing.[4] Keep away from heat, sparks, and open flames.[4][15] Handle in accordance with good industrial hygiene and safety practices.[4]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][19] Store away from incompatible materials such as strong oxidizing agents and acids.[20]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14][20]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[14][20]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[14][15]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][14]

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. fishersci.se [fishersci.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 10. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of N-(2-chlorobenzyl)cyclopropanamine

Introduction

N-(2-chlorobenzyl)cyclopropanamine is a synthetic molecule featuring a cyclopropylamine moiety linked to a 2-chlorobenzyl group. While specific research on this exact molecule is not extensively published, its structural characteristics strongly suggest a mechanism of action centered on the inhibition of monoamine oxidase (MAO) enzymes. This guide will provide a detailed exploration of this putative mechanism, drawing upon the well-established pharmacology of structurally related compounds, particularly other N-substituted cyclopropylamines.

The cyclopropylamine scaffold is a cornerstone in the design of mechanism-based inhibitors for flavoenzymes, most notably monoamine oxidases.[1][2][3] The parent compound, tranylcypromine, is a clinically used antidepressant that functions as a non-selective, irreversible MAO inhibitor.[4][5][6] The N-benzyl substitution, as seen in this compound, is a common medicinal chemistry strategy to enhance potency and modulate selectivity. This guide will therefore focus on the hypothesis that this compound is an irreversible inhibitor of MAO-A and/or MAO-B, and will outline the experimental approaches necessary to validate and characterize this activity.

The Monoamine Oxidase (MAO) System: A Primer

Monoamine oxidases are a family of flavin-adenine dinucleotide (FAD)-containing enzymes responsible for the oxidative deamination of endogenous and exogenous monoamines.[7] This includes key neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as neuromodulators like tyramine. There are two primary isoforms of MAO:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine and is a target for drugs used in the treatment of Parkinson's disease.

The catalytic cycle of MAO involves the oxidation of the amine substrate to an imine, with the concomitant reduction of the FAD cofactor to FADH₂. The FADH₂ is then re-oxidized by molecular oxygen, producing hydrogen peroxide.

Proposed Mechanism of Action: Irreversible Inhibition of MAO

Based on the known mechanism of other cyclopropylamine-based MAO inhibitors, this compound is predicted to be a mechanism-based, irreversible inhibitor of MAO. This process can be broken down into several key steps:

-

Initial Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme.

-

Enzyme-Catalyzed Activation: The MAO enzyme initiates its normal catalytic cycle, attempting to oxidize the cyclopropylamine nitrogen. This involves a single-electron transfer from the nitrogen to the FAD cofactor, generating a radical cation intermediate.

-

Ring Opening and Covalent Adduct Formation: The highly strained cyclopropyl ring of the radical cation undergoes homolytic cleavage. This results in the formation of a reactive radical species that rapidly forms a covalent bond with the N5 or C4a position of the FAD cofactor.[2] This covalent modification of the essential cofactor renders the enzyme permanently inactive.

The 2-chloro substitution on the benzyl ring is not expected to alter this fundamental mechanism but may influence the inhibitor's affinity for the active site and its selectivity between the MAO-A and MAO-B isoforms.

Visualizing the Inhibition Pathway

Caption: Proposed mechanism of irreversible MAO inhibition.

Experimental Validation and Characterization

A series of in vitro and in vivo experiments are necessary to confirm the hypothesized mechanism of action and to fully characterize the pharmacological profile of this compound.

In Vitro Enzyme Inhibition Assays

The primary method for confirming MAO inhibition is through direct enzyme assays using purified or recombinant human MAO-A and MAO-B.

Experimental Protocol: Determination of IC₅₀ Values

-

Enzyme Preparation: Obtain recombinant human MAO-A and MAO-B.

-

Substrate Selection: Use a fluorogenic or chromogenic substrate specific for each isoform (e.g., kynuramine for both, or more specific substrates if available).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) to allow for time-dependent inactivation.[2]

-

Initiate the reaction by adding the substrate.

-

Monitor the production of the fluorescent or colored product over time using a plate reader.

-

-

Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical IC₅₀ Data for this compound

| Enzyme Isoform | IC₅₀ (nM) |

| MAO-A | 150 |

| MAO-B | 25 |

This is hypothetical data for illustrative purposes.

Kinetic Characterization of Irreversible Inhibition

To confirm irreversible inhibition and to determine the kinetic parameters, a more detailed kinetic analysis is required. This involves measuring the rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).

Experimental Protocol: Determination of kinact and KI

-

Enzyme and Inhibitor Preparation: As described for the IC₅₀ determination.

-

Assay Procedure:

-

Incubate the enzyme with a range of inhibitor concentrations for various time points.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a reaction mixture containing the substrate to stop further inactivation and measure the remaining enzyme activity.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine kinact (the maximum rate of inactivation) and KI.

-

In Vivo Pharmacodynamic Studies

To assess the effects of this compound in a physiological context, in vivo studies in rodents are essential.

Experimental Protocol: Measurement of Brain Monoamine Levels

-

Animal Dosing: Administer this compound to rodents via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Tissue Collection: At various time points after dosing, euthanize the animals and dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex).

-

Neurotransmitter Analysis: Homogenize the brain tissue and analyze the levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Compare the monoamine and metabolite levels in treated animals to those in vehicle-treated control animals. A significant increase in monoamine levels and a decrease in their metabolites would be consistent with MAO inhibition.[8]

Visualizing the Experimental Workflow

Caption: Workflow for characterizing MAO inhibitory activity.

Structure-Activity Relationships and Selectivity

The substitution pattern on the benzyl ring of N-benzylcyclopropylamines can significantly influence their potency and selectivity for MAO-A versus MAO-B. The presence of a chlorine atom at the 2-position of the benzyl ring in this compound is a key structural feature. Halogen substitutions are known to modulate the electronic and steric properties of a molecule, which can affect its binding affinity to the enzyme's active site.

It is plausible that the 2-chloro substituent could enhance the selectivity for one MAO isoform over the other. For instance, studies on other substituted tranylcypromine analogs have shown that substitutions on the phenyl ring can alter the inhibitory profile.[9] Determining the selectivity of this compound for MAO-A versus MAO-B is a critical aspect of its pharmacological characterization.

Conclusion

Based on its chemical structure, this compound is strongly predicted to be a mechanism-based, irreversible inhibitor of monoamine oxidase. The cyclopropylamine moiety is the key pharmacophore responsible for the covalent modification of the FAD cofactor, leading to permanent enzyme inactivation. The 2-chlorobenzyl group is likely to influence the potency and selectivity of the compound for the MAO-A and MAO-B isoforms. The experimental protocols outlined in this guide provide a comprehensive framework for validating this proposed mechanism of action and for thoroughly characterizing the pharmacological profile of this compound. This information is crucial for any further drug development efforts involving this compound.

References

- 1. research.lancaster-university.uk [research.lancaster-university.uk]

- 2. researchgate.net [researchgate.net]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(2-chlorobenzyl)cyclopropanamine" biological targets

An In-Depth Technical Guide to the Predicted Biological Targets of N-(2-chlorobenzyl)cyclopropanamine

Abstract

This compound is a synthetic small molecule with a chemical structure suggestive of significant pharmacological activity. This guide provides a comprehensive analysis of its potential biological targets, drawing upon established structure-activity relationships of its core chemical motifs: the N-benzyl group and the cyclopropylamine moiety. Based on a thorough review of existing scientific literature, we hypothesize that this compound is a likely inhibitor of monoamine oxidases (MAOs) and may also function as a ligand for serotonin 5-HT2 receptors. This document outlines the scientific rationale for these predictions and presents detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive and neuro-modulatory compounds.

Introduction: Unveiling the Potential of a Structurally-Rich Molecule

This compound is a molecule of interest due to the convergence of two pharmacologically significant structural features. The cyclopropylamine scaffold is a well-established pharmacophore, most notably present in the irreversible monoamine oxidase inhibitor tranylcypromine[1][2]. This moiety is known to engage in mechanism-based inhibition of flavoenzymes[1][2][3]. The N-benzyl substitution, on the other hand, is a common modification in medicinal chemistry known to enhance the affinity and potency of ligands for various receptors, particularly within the central nervous system[4][5][6][7][8][9].

The combination of these two motifs in a single molecule strongly suggests a high probability of interaction with key neurological targets. This guide will explore the two most probable target families—monoamine oxidases and serotonin 5-HT2 receptors—providing the theoretical underpinnings for these hypotheses and a practical framework for their experimental validation.

Primary Target Family I: Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine[10]. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities[10]. Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and Parkinson's disease[1][2].

The Cyclopropylamine Moiety as a Mechanism-Based Inhibitor

The cyclopropylamine group is a known "suicide" inhibitor of MAOs[1][2]. The strained cyclopropane ring is believed to undergo oxidative cleavage by the FAD cofactor of the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition[11]. Several studies on N-benzylcyclopropylamine analogs have demonstrated potent and selective inhibition of MAO-B[1][2][3]. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been reported to be over 20-fold more effective than tranylcypromine as an MAO-B inhibitor[1][2][3].

Predicted Inhibitory Activity of this compound

Given the established activity of N-benzylcyclopropylamine derivatives, it is highly probable that this compound will also act as an inhibitor of MAOs. The 2-chloro substitution on the benzyl ring may influence its selectivity and potency for the A and B isoforms.

Table 1: Inhibitory Potency of Representative N-Benzylcyclopropylamine Analogs against MAO-A and MAO-B

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | 170 | 5 | [1] |

| Tranylcypromine | ~4000 (no preincubation) | ~74 (30 min preincubation) | [2] |

Experimental Workflow for Validation of MAO Inhibition

A systematic approach is required to confirm and characterize the predicted MAO-inhibitory activity of this compound.

Caption: Experimental workflow for the validation of MAO inhibition.

Step-by-Step Protocol: IC50 Determination for MAO-A and MAO-B

-

Reagents and Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), this compound, positive controls (clorgyline for MAO-A, deprenyl for MAO-B), and a fluorescence plate reader.

-

Assay Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the production of the fluorescent product over time.

-

Calculate the initial reaction velocities and determine the percent inhibition for each concentration of the compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Primary Target Family II: Serotonin 5-HT2 Receptors

The serotonin 5-HT2 receptor family consists of three G-protein coupled receptors (GPCRs): 5-HT2A, 5-HT2B, and 5-HT2C. These receptors are widely distributed in the central nervous system and are involved in the regulation of mood, cognition, and perception. They are important targets for a variety of therapeutic agents, including antidepressants and antipsychotics.

The N-Benzyl Moiety and 5-HT2 Receptor Affinity

The addition of an N-benzyl group to phenethylamine and tryptamine scaffolds has been shown to dramatically increase affinity for 5-HT2 receptors[4][5][6][7][8][9]. This is attributed to favorable interactions of the benzyl ring with specific residues in the receptor's binding pocket, such as Phe339 in the human 5-HT2A receptor[4]. The substitution pattern on the benzyl ring can further modulate affinity and functional activity[5][6][7][8][9].

Predicted Activity of this compound at 5-HT2 Receptors

Based on the extensive literature on N-benzyl analogs, it is plausible that this compound will exhibit affinity for 5-HT2 receptors. The ortho-chloro substituent on the benzyl ring is expected to influence its binding profile and selectivity across the 5-HT2 subtypes.

Table 2: Binding Affinities of Representative N-Benzyl Analogs at Human 5-HT2 Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| N-benzyl-5-methoxytryptamine | Low nanomolar | Low nanomolar | [5][6] |

| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) | Sub-nanomolar | Sub-nanomolar | [5] |

Experimental Workflow for Validation of 5-HT2 Receptor Activity

A two-tiered approach is recommended to first establish binding affinity and then characterize the functional consequences of this binding.

References

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.lancaster-university.uk [research.lancaster-university.uk]

- 4. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholarly Article or Book Chapter | N -Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT 2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues | ID: 44558k749 | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Pharmacology of N-(2-chlorobenzyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive analysis of the pharmacology of N-(2-chlorobenzyl)cyclopropanamine, a molecule belonging to the cyclopropylamine class of compounds. Drawing upon established principles of medicinal chemistry and the known biological activities of structurally related analogues, this document elucidates the probable mechanism of action, potential therapeutic applications, and key experimental workflows for the scientific investigation of this compound. The primary hypothesis presented herein is that this compound functions as a mechanism-based inhibitor of monoamine oxidase (MAO), an enzyme of critical importance in neurotransmitter metabolism. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel modulators of monoamine signaling pathways.

Introduction and Chemical Identity

This compound is a synthetic molecule characterized by a cyclopropylamine moiety attached to a 2-chlorobenzyl group. Its chemical structure is provided in Figure 1.

The presence of the cyclopropylamine functional group is of significant pharmacological interest, as this motif is a well-established pharmacophore for the irreversible inhibition of monoamine oxidases (MAOs).[3][4] The 2-chloro substitution on the benzyl ring is likely to influence the compound's potency, selectivity, and pharmacokinetic properties.

Postulated Mechanism of Action: Monoamine Oxidase Inhibition

Based on extensive research into the structure-activity relationships of cyclopropylamine derivatives, the most probable pharmacological target of this compound is monoamine oxidase (MAO).[3][4] MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[5]

Cyclopropylamines are classified as mechanism-based inhibitors, also known as "suicide inhibitors," of MAO.[3][4] The proposed mechanism involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that irreversibly binds to the enzyme, thereby inactivating it.

The Flavin Adduct Formation Pathway

The inactivation of MAO by cyclopropylamines is understood to proceed through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site.[3] Spectral changes observed during the inactivation of MAO A, such as bleaching at 456 nm and an increased absorbance at 400 nm, are consistent with this flavin modification.[3]

The proposed inhibitory pathway is visualized in the following diagram:

Figure 2: Proposed mechanism of MAO inhibition.

Potential for MAO-A vs. MAO-B Selectivity

The two major isoforms of monoamine oxidase, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. The substitution pattern on the cyclopropylamine scaffold can significantly influence selectivity. For instance, certain cis-cyclopropylamine derivatives have demonstrated selectivity for MAO-B.[3] The 2-chloro substitution on the benzyl ring of this compound will be a key determinant of its inhibitory potency and selectivity profile for MAO-A versus MAO-B.

Pharmacokinetics: A Predictive Overview

While specific pharmacokinetic data for this compound is not currently available in the public domain, predictions can be made based on the behavior of similar small molecules and other MAO inhibitors.[6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A summary of the predicted ADME properties is presented in the table below.

| Pharmacokinetic Parameter | Predicted Property | Rationale |

| Absorption | Likely to be orally bioavailable. | The molecular weight and lipophilicity are within the ranges typical for orally absorbed drugs. |

| Distribution | Expected to cross the blood-brain barrier. | As a CNS-acting agent, brain penetration is a prerequisite for its pharmacological effect. |

| Metabolism | Potential for N-dealkylation and aromatic hydroxylation. | These are common metabolic pathways for benzylamine derivatives. The resulting metabolites may or may not be active. |

| Excretion | Primarily renal excretion of metabolites. | This is a common route of elimination for small molecule drugs. |

Key Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the metabolic fate of this compound, an in vitro metabolic stability assay using liver microsomes is a standard and essential experiment.

Objective: To assess the rate of metabolism of this compound in the presence of liver microsomes.

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Thaw liver microsomes (human, rat, or mouse) on ice.

-

Prepare a solution of NADPH (cofactor for cytochrome P450 enzymes) in buffer.

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes, buffer, and the test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

-

Figure 3: Workflow for in vitro metabolic stability assay.

Pharmacodynamics and Potential Therapeutic Indications

By inhibiting MAO, this compound would be expected to increase the synaptic concentrations of monoamine neurotransmitters. This modulation of neurochemical signaling could have therapeutic implications for a range of neurological and psychiatric disorders.

Potential Indications

-

Depression: MAO inhibitors are an established class of antidepressants, particularly for atypical depression.[5]

-

Anxiety Disorders: The anxiolytic properties of some MAO inhibitors are well-documented.[7]

-

Neurodegenerative Diseases: There is growing interest in the neuroprotective effects of MAO inhibitors, which may be relevant to conditions such as Parkinson's disease and Alzheimer's disease.[7]

Off-Target Effects and Toxicology

A thorough toxicological evaluation is essential for any new chemical entity. The precursor molecule, 2-chlorobenzylamine, is known to be a skin and eye irritant.[8] The toxicological profile of this compound would need to be independently determined.

A critical consideration for MAO inhibitors is the potential for drug-drug and drug-food interactions. The inhibition of MAO can lead to a hypertensive crisis if sympathomimetic drugs or tyramine-rich foods (e.g., aged cheeses and certain wines) are consumed concurrently.[5]

Conclusion and Future Directions

This compound represents a promising, yet understudied, chemical entity. The strong precedent for MAO inhibition by the cyclopropylamine scaffold provides a solid foundation for its pharmacological investigation. Future research should prioritize the in vitro characterization of its MAO inhibitory activity and selectivity, followed by in vivo studies to assess its pharmacokinetic profile and efficacy in relevant animal models of CNS disorders. A comprehensive safety and toxicology evaluation will also be paramount for any further development.

References

- 1. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase (MAO) Inhibitors - Psychiatry - Medbullets Step 2/3 [step2.medbullets.com]

- 6. Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of N-(2-chlorobenzyl)cyclopropanamine

Executive Summary

This document provides a comprehensive technical overview of the therapeutic potential of the novel small molecule, N-(2-chlorobenzyl)cyclopropanamine. Based on an analysis of its structural components and the current landscape of epigenetic drug discovery, we postulate that this compound is a promising candidate for development as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers and neurological disorders. This guide synthesizes the foundational science behind this hypothesis, outlines a clear mechanism of action, explores potential therapeutic applications, and provides a roadmap for preclinical validation. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the forefront of epigenetic modulation.

Introduction: Unveiling a Candidate Epigenetic Modulator

This compound is a synthetic small molecule characterized by two key pharmacophores: a cyclopropanamine moiety and a 2-chlorobenzyl group. While this specific molecule is not extensively described in current literature, the constituent parts are well-established in medicinal chemistry, suggesting a strong rationale for its investigation.

The cyclopropanamine scaffold is a privileged structure in drug discovery, known for its presence in a variety of bioactive compounds.[1] Its rigid, three-membered ring introduces unique conformational constraints that can lead to high-affinity interactions with biological targets. Notably, cyclopropanamine derivatives are a cornerstone in the development of inhibitors for flavin-dependent amine oxidases, including the significant epigenetic target, Lysine-Specific Demethylase 1 (LSD1).[2][3]

The 2-chlorobenzyl group, on the other hand, offers a handle for exploring specific interactions within a target's binding pocket. The chloro-substitution can influence electronic properties and provide a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of this group suggests the potential for tailored interactions with the LSD1 active site.

This guide will therefore focus on the compelling hypothesis that this compound functions as a mechanism-based irreversible inhibitor of LSD1, and will explore the therapeutic avenues this opens up.

The Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9).[2] This demethylation activity is crucial for the regulation of gene expression; dysregulation of LSD1 has been implicated in a variety of diseases.

Overexpression of LSD1 is a common feature in many cancers, including acute myeloid leukemia (AML), prostate cancer, breast cancer, and neuroblastoma.[4] By demethylating H3K4, a mark associated with active gene transcription, LSD1 can lead to the silencing of tumor suppressor genes. Conversely, its activity on H3K9 can lead to the activation of oncogenes. This dual role makes LSD1 a highly attractive target for cancer therapy.

In the central nervous system (CNS), LSD1 is involved in neuronal differentiation, synaptic plasticity, and memory formation. Its dysfunction has been linked to neurodevelopmental and neurodegenerative disorders, including schizophrenia, Alzheimer's disease, and epilepsy. Therefore, modulation of LSD1 activity presents a potential therapeutic strategy for these conditions.

Proposed Mechanism of Action of this compound as an LSD1 Inhibitor

We propose that this compound acts as a mechanism-based, irreversible inhibitor of LSD1. This hypothesis is grounded in the well-documented mechanism of other cyclopropylamine-based LSD1 inhibitors, such as the archetypal compound tranylcypromine (trans-2-phenylcyclopropylamine).[3][5]

The proposed mechanism involves the following steps:

-

Binding to the LSD1 Active Site: The compound first binds non-covalently to the active site of LSD1.

-

Oxidation by FAD: The flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site oxidizes the cyclopropylamine moiety.

-

Ring Opening and Covalent Adduct Formation: This oxidation facilitates the opening of the strained cyclopropane ring, generating a reactive intermediate that forms a covalent bond with the FAD cofactor.[5] This covalent adduct irreversibly inactivates the enzyme.

The N-(2-chlorobenzyl) substituent is hypothesized to occupy the substrate-binding pocket, potentially forming favorable interactions with hydrophobic residues and influencing the orientation of the cyclopropylamine for optimal reaction with FAD. The chloro-substituent may enhance binding affinity through specific interactions within the active site.

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Potential Therapeutic Applications

Based on the role of LSD1 in various pathologies, this compound could have therapeutic utility in several key areas:

Oncology

The primary therapeutic indication for LSD1 inhibitors is in oncology. Given the overexpression of LSD1 in numerous cancers, this compound could be effective in:

-

Acute Myeloid Leukemia (AML): LSD1 is a critical dependency in AML, and its inhibition can induce differentiation and apoptosis in leukemia cells.[6]

-

Solid Tumors: Potential applications exist in prostate, breast, and lung cancers, where LSD1 has been shown to play a role in tumor progression and metastasis.[4]

Central Nervous System (CNS) Disorders

The role of LSD1 in neuronal function suggests potential applications in:

-

Neurodegenerative Diseases: By modulating synaptic plasticity and gene expression, LSD1 inhibitors could offer a novel approach to treating conditions like Alzheimer's and Huntington's disease.

-

Psychiatric Disorders: Given the connection between epigenetic regulation and mood disorders, there is a rationale for exploring LSD1 inhibitors in the treatment of depression and schizophrenia.

Anti-inflammatory Applications

While the primary hypothesis centers on LSD1 inhibition, it is worth noting that compounds with similar benzylamine structures have shown anti-inflammatory properties.[7] The mechanism could be independent of LSD1 and may involve pathways like NF-κB inhibition.[7] This represents a secondary, but potentially valuable, therapeutic avenue to explore.

Structure-Activity Relationship (SAR) Insights and a Roadmap for Optimization

The existing body of research on cyclopropylamine-based LSD1 inhibitors provides a solid foundation for the rational optimization of this compound.[8][9]

| Moiety | Potential for Modification | Rationale for Optimization |

| Cyclopropane Ring | Introduction of substituents | Can influence stereochemistry and reactivity, potentially improving potency and selectivity.[10] |

| Amine Linker | Alkylation or incorporation into a heterocyclic system | N-alkylation has been shown to enhance potency and selectivity over related monoamine oxidases (MAOs).[9] |

| Benzene Ring | Variation of substitution pattern (position and nature of halogen, introduction of other groups) | To probe for additional interactions within the LSD1 active site and to fine-tune physicochemical properties for improved ADME profiles. |

A systematic medicinal chemistry campaign, guided by co-crystal structures of the lead compound with LSD1, would be the most effective approach for optimization.

Proposed Preclinical Development Plan

To validate the therapeutic potential of this compound, a structured preclinical development plan is proposed.

In Vitro Characterization

6.1.1. LSD1 Enzyme Inhibition Assay

Objective: To determine the potency and mechanism of LSD1 inhibition.

Protocol:

-

Recombinant human LSD1 is incubated with a fluorescently-labeled H3K4me2 peptide substrate.

-

This compound is added at a range of concentrations.

-

The reaction is monitored over time by measuring the decrease in fluorescence, which corresponds to the demethylation of the substrate.

-

To assess irreversible inhibition, a time-dependent inhibition study (IC50 shift assay) will be performed.

-

The IC50 and Kinact/KI values will be calculated.

6.1.2. Selectivity Profiling

Objective: To assess the selectivity of the compound against other FAD-dependent amine oxidases, primarily MAO-A and MAO-B.

Protocol:

-

Similar enzymatic assays will be conducted using recombinant human MAO-A and MAO-B.

-

The IC50 values will be determined and compared to the LSD1 IC50 to establish a selectivity index.

Cell-Based Assays

6.2.1. Cellular Target Engagement Assay

Objective: To confirm that the compound engages LSD1 in a cellular context.

Protocol:

-

AML cell lines (e.g., MV-4-11) will be treated with varying concentrations of the compound.

-

Western blotting will be used to measure the levels of H3K4me2, a direct marker of LSD1 activity. An increase in H3K4me2 would indicate target engagement.

6.2.2. Anti-proliferative and Differentiation Assays

Objective: To evaluate the functional consequences of LSD1 inhibition in cancer cells.

Protocol:

-

AML cell lines will be treated with the compound, and cell viability will be measured using a standard assay (e.g., MTS or CellTiter-Glo).

-

The induction of differentiation will be assessed by measuring the expression of cell surface markers like CD11b and CD86 via flow cytometry.[6]

Caption: A streamlined preclinical development workflow.

In Vivo Studies

Following successful in vitro and cell-based validation, in vivo studies in animal models would be initiated, starting with pharmacokinetic and pharmacodynamic assessments, followed by efficacy studies in AML xenograft models.

Synthesis of this compound

The synthesis of this compound can be readily achieved through established synthetic methodologies. A proposed route is the reductive amination of cyclopropanecarboxaldehyde with 2-chlorobenzylamine.

Protocol:

-

Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 2-chlorobenzylamine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product can be purified by column chromatography to yield the desired this compound.

Conclusion

This compound represents a novel and promising chemical entity with a strong scientific rationale for its development as an LSD1 inhibitor. The convergence of a privileged cyclopropanamine scaffold, known to be effective against this target class, with a modifiable 2-chlorobenzyl group, provides a solid foundation for a drug discovery program. The proposed mechanism of action is well-precedented, and the potential therapeutic applications in oncology and neurology address significant unmet medical needs. The outlined preclinical development plan provides a clear and logical path to validate this hypothesis and to progress this compound towards clinical candidacy. Further investigation into this molecule is strongly warranted.

References

- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors / Journal of Medicinal Chemistry, 2022 [sci-hub.box]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the CNS Activity of N-(2-chlorobenzyl)cyclopropanamine: A Pre-clinical Assessment Framework

Abstract

This technical guide outlines a comprehensive, albeit speculative, framework for the preclinical investigation of N-(2-chlorobenzyl)cyclopropanamine, a compound with a structural motif suggestive of potential central nervous system (CNS) activity. Due to a notable absence of published data on this specific molecule, this document serves as a prospective blueprint for researchers and drug development professionals. It details a logical progression of in-silico, in-vitro, and in-vivo studies designed to elucidate its pharmacological profile, mechanism of action, and therapeutic potential. The methodologies presented are grounded in established neuropharmacological principles and aim to provide a robust and self-validating system for inquiry.

Introduction: Unraveling a Potential Neuropharmacological Agent

This compound presents an intriguing molecular architecture, combining a cyclopropylamine moiety—a feature present in several CNS-active compounds—with a 2-chlorobenzyl group. The cyclopropylamine structure is notably found in monoamine oxidase (MAO) inhibitors like tranylcypromine, suggesting a potential interaction with monoaminergic systems. The 2-chlorobenzyl substituent, on the other hand, could influence selectivity and pharmacokinetic properties. The dearth of existing research necessitates a foundational, systematic investigation to characterize its potential CNS effects. This guide proposes a multi-tiered approach to de-orphanize this compound, moving from computational predictions to rigorous biological validation.

Tier 1: In-Silico Profiling and Target Identification

The initial phase of investigation focuses on computational methods to predict the compound's physicochemical properties, potential biological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This cost-effective approach allows for early hypothesis generation and risk assessment.

Physicochemical and ADMET Predictions

A critical first step is to model the compound's drug-likeness based on established principles such as Lipinski's Rule of Five. This provides an early indication of its potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for CNS Activity |

| Molecular Weight | ~195.68 g/mol | Favorable for oral bioavailability and CNS penetration |

| LogP | ~2.5-3.5 | Suggests good membrane permeability, including the blood-brain barrier |

| Hydrogen Bond Donors | 1 | Compliant with drug-likeness rules |

| Hydrogen Bond Acceptors | 1 | Compliant with drug-likeness rules |

| Polar Surface Area | ~12.03 Ų | Indicates good potential for CNS penetration |

Protocol 1: In-Silico ADMET Prediction

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Software: Utilize computational platforms such as SwissADME or Schrödinger's QikProp.

-

Analysis: Calculate key descriptors including molecular weight, LogP, hydrogen bond donors/acceptors, and polar surface area.

-

Interpretation: Evaluate the predicted properties against established criteria for CNS drug candidates to forecast potential pharmacokinetic challenges.

Target Prediction and Pathway Analysis

Reverse docking and pharmacophore modeling can be employed to screen this compound against a library of known biological targets, particularly those implicated in neuropsychiatric disorders.

Workflow for Target Identification

Caption: In-silico workflow for target identification and hypothesis generation.

Tier 2: In-Vitro Validation and Mechanism of Action

Based on the in-silico predictions, a series of in-vitro assays should be conducted to validate the predicted targets and elucidate the compound's mechanism of action at the molecular level.

Primary Target Binding Assays

Given the structural similarity to known MAO inhibitors, initial screening should focus on monoamine oxidases.

Protocol 2: MAO-A and MAO-B Inhibition Assay

-

Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and this compound.

-

Procedure: a. Pre-incubate the enzymes with varying concentrations of the test compound. b. Initiate the reaction by adding the substrate. c. Monitor the production of the fluorescent product over time using a plate reader.

-

Data Analysis: Calculate the IC50 values for both MAO-A and MAO-B to determine the potency and selectivity of inhibition.

Secondary Target Screening and Functional Assays

A broader screening panel, such as the Eurofins SafetyScreen, should be employed to identify potential off-target interactions. Any confirmed hits should be followed up with functional assays (e.g., cAMP assays for GPCRs, patch-clamp electrophysiology for ion channels).

Experimental Workflow for In-Vitro Validation

Caption: Stepwise workflow for the in-vitro validation of predicted targets.

Tier 3: In-Vivo CNS Activity Assessment

The final preclinical stage involves evaluating the compound's effects in living organisms to assess its overall CNS activity, therapeutic potential, and safety profile.

Pharmacokinetic Studies

Prior to efficacy studies, it is crucial to determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rodents). This includes assessing its absorption, distribution (including brain penetration), metabolism, and excretion.

Behavioral Pharmacology

A battery of behavioral tests can be used to screen for potential antidepressant, anxiolytic, antipsychotic, or other CNS effects.

Table 2: Proposed Behavioral Assays for CNS Activity Screening

| Behavioral Test | Primary CNS Effect Measured | Rationale |

| Open Field Test | Locomotor activity, anxiety-like behavior | General assessment of motor function and exploratory behavior |

| Elevated Plus Maze | Anxiety-like behavior | Standard model for anxiolytic drug screening |

| Forced Swim Test | Antidepressant-like activity | Measures behavioral despair, a common endpoint for antidepressants |

| Prepulse Inhibition | Sensorimotor gating, antipsychotic-like activity | Deficits in this paradigm are observed in schizophrenia models |

Protocol 3: Forced Swim Test (Porsolt Test)

-

Animals: Male mice or rats.

-

Procedure: a. Administer this compound or vehicle control at various doses. b. After a predetermined pre-treatment time, place the animal in a cylinder of water from which it cannot escape. c. Record the duration of immobility during a 6-minute test session.

-

Data Analysis: A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like effects.

Conclusion and Future Directions

The proposed research framework provides a comprehensive and logical pathway for the initial characterization of this compound's CNS activity. By systematically progressing from in-silico predictions to in-vitro validation and in-vivo behavioral assessment, a clear picture of its pharmacological profile can be established. Should this initial screening reveal promising activity, further studies would be warranted to explore its therapeutic potential in more detail, including chronic dosing studies, investigation of its effects on neurochemistry, and evaluation in more sophisticated disease models. The successful execution of this plan would transform this compound from a chemical entity of unknown function into a promising lead for the development of novel CNS-targeted therapeutics.

Technical Guide: A Framework for Investigating the Antimicrobial Potential of N-(2-chlorobenzyl)cyclopropanamine

Abstract

The relentless emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for next-generation therapeutics. N-(2-chlorobenzyl)cyclopropanamine emerges as a compound of interest, integrating two key structural motifs: a cyclopropanamine ring, known for its presence in bioactive molecules, and a 2-chlorobenzyl group, a moiety associated with antimicrobial activity in various compounds.[1][2][3] While direct antimicrobial data for this specific molecule is not yet publicly available, its structure warrants a systematic investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of this compound. It outlines a logical, multi-stage research plan, from initial susceptibility testing to mechanistic elucidation and anti-biofilm assays, grounded in authoritative, standardized protocols.

Introduction: Rationale for Investigation

This compound (PubChem CID: 23106132) is a synthetic organic compound with the molecular formula C₁₀H₁₂ClN.[4][5] Its structure is compelling from a medicinal chemistry perspective.

-

The Cyclopropane Moiety: The cyclopropane ring is a rigid, strained three-membered carbocycle found in numerous natural products and pharmaceuticals.[3] Its unique stereoelectronic properties can confer metabolic stability and potent biological activity, including antimicrobial effects.[2][3][6]

-

The Benzylamine Moiety: Benzylamine derivatives have been explored for their antimicrobial properties, with substitutions on the benzene ring significantly influencing their activity spectrum and potency.[7] The presence of a chlorine atom at the 2-position (ortho) can modulate lipophilicity and electronic properties, potentially enhancing membrane interaction or target binding.

Based on these structural components, we hypothesize that this compound may exert antimicrobial effects, possibly through disruption of the bacterial cell membrane or inhibition of essential enzymes. This guide details the necessary experimental workflows to test this hypothesis.

Physicochemical Properties

A prerequisite for any biological evaluation is the thorough characterization of the test compound.

| Property | Value | Source |

| CAS Number | 16357-33-8 | [4] |

| Molecular Formula | C₁₀H₁₂ClN | [4][5] |

| Molecular Weight | 181.66 g/mol | [4][5] |

| IUPAC Name | N-[(2-chlorophenyl)methyl]cyclopropanamine | [5] |

Prior to initiating antimicrobial assays, it is critical to confirm the compound's purity (e.g., via HPLC, NMR), solubility in relevant biological media, and stability under experimental conditions.

Foundational Antimicrobial Susceptibility Testing